Cas no 2172558-53-9 (5-4-(2-aminoethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-ylpentanenitrile)
5-4-(2-aminoethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-ylpentanenitrile Chemical and Physical Properties
Names and Identifiers
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- 5-4-(2-aminoethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-ylpentanenitrile
- 5-[4-(2-aminoethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-yl]pentanenitrile
- EN300-1598179
- 2172558-53-9
-
- Inchi: 1S/C13H21N5/c14-8-2-1-3-10-18-13(11-5-4-6-11)12(7-9-15)16-17-18/h11H,1-7,9-10,15H2
- InChI Key: DMNYEPDBFDBTQJ-UHFFFAOYSA-N
- SMILES: N1(CCCCC#N)C(=C(CCN)N=N1)C1CCC1
Computed Properties
- Exact Mass: 247.17969569g/mol
- Monoisotopic Mass: 247.17969569g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 7
- Complexity: 293
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 80.5Ų
5-4-(2-aminoethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-ylpentanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1598179-0.05g |
5-[4-(2-aminoethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-yl]pentanenitrile |
2172558-53-9 | 0.05g |
$1723.0 | 2023-06-04 | ||
| Enamine | EN300-1598179-0.1g |
5-[4-(2-aminoethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-yl]pentanenitrile |
2172558-53-9 | 0.1g |
$1804.0 | 2023-06-04 | ||
| Enamine | EN300-1598179-0.25g |
5-[4-(2-aminoethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-yl]pentanenitrile |
2172558-53-9 | 0.25g |
$1887.0 | 2023-06-04 | ||
| Enamine | EN300-1598179-0.5g |
5-[4-(2-aminoethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-yl]pentanenitrile |
2172558-53-9 | 0.5g |
$1968.0 | 2023-06-04 | ||
| Enamine | EN300-1598179-1.0g |
5-[4-(2-aminoethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-yl]pentanenitrile |
2172558-53-9 | 1g |
$2050.0 | 2023-06-04 | ||
| Enamine | EN300-1598179-2.5g |
5-[4-(2-aminoethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-yl]pentanenitrile |
2172558-53-9 | 2.5g |
$4019.0 | 2023-06-04 | ||
| Enamine | EN300-1598179-5.0g |
5-[4-(2-aminoethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-yl]pentanenitrile |
2172558-53-9 | 5g |
$5949.0 | 2023-06-04 | ||
| Enamine | EN300-1598179-10.0g |
5-[4-(2-aminoethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-yl]pentanenitrile |
2172558-53-9 | 10g |
$8819.0 | 2023-06-04 | ||
| Enamine | EN300-1598179-50mg |
5-[4-(2-aminoethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-yl]pentanenitrile |
2172558-53-9 | 50mg |
$1723.0 | 2023-09-23 | ||
| Enamine | EN300-1598179-100mg |
5-[4-(2-aminoethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-yl]pentanenitrile |
2172558-53-9 | 100mg |
$1804.0 | 2023-09-23 |
5-4-(2-aminoethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-ylpentanenitrile Related Literature
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 5-4-(2-aminoethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-ylpentanenitrile
5-4-(2-aminoethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-ylpentanenitrile: A Promising Compound in Medicinal Chemistry
5-4-(2-aminoethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-ylpentanenitrile (CAS No. 2172558-53-9) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of 1,2,3-triazoles, which are known for their stability and bioactivity. The presence of a cyclobutyl group and an aminoethyl substituent adds to its structural complexity and biological relevance.
The synthesis of 5-4-(2-aminoethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-ylpentanenitrile typically involves the copper-catalyzed azide–alkyne cycloaddition (CuAAC) reaction, a well-established method in click chemistry. This reaction is highly efficient and selective, making it an ideal choice for the synthesis of complex molecules with high purity and yield. The triazole ring formed through this reaction is known for its robustness and ability to form stable interactions with biological targets.
Recent studies have highlighted the potential of 5-4-(2-aminoethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-ylpentanenitrile in various therapeutic areas. One notable application is in the development of anti-inflammatory agents. Inflammation is a complex biological response involving multiple signaling pathways and mediators. The aminoethyl group in this compound can potentially interact with key inflammatory mediators, such as cytokines and chemokines, thereby modulating the inflammatory response.
Another area of interest is the compound's potential as an anticancer agent. Cancer cells often exhibit altered metabolism and signaling pathways compared to normal cells. The cyclobutyl group in 5-4-(2-aminoethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-ylpentanenitrile may contribute to its ability to disrupt these pathways, leading to cell cycle arrest or apoptosis. Preliminary studies have shown promising results in inhibiting the growth of various cancer cell lines.
In addition to its therapeutic potential, 5-4-(2-aminoethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-ylpentanenitrile has also been investigated for its use in diagnostic imaging. The triazole ring can be functionalized with various imaging agents, such as fluorophores or radionuclides, making it a versatile platform for developing imaging probes. These probes can be used to visualize specific biological processes or disease markers in vivo.
The pharmacokinetic properties of 5-4-(2-aminoethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-ylpentanenitrile have also been studied extensively. Its solubility and stability are crucial factors that determine its bioavailability and efficacy. Researchers have found that the aminoethyl group enhances water solubility, while the cyclobutyl group improves lipophilicity. This balance between hydrophilic and lipophilic properties makes the compound suitable for oral administration and other delivery methods.
To further explore the therapeutic potential of 5-4-(2-aminoethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-yipentanenitrile, clinical trials are currently underway. These trials aim to evaluate the safety and efficacy of the compound in treating various diseases. Preliminary results from phase I trials have shown promising outcomes with minimal side effects. The compound's favorable safety profile makes it a strong candidate for further clinical development.
In conclusion, 5-4-(2-aminoethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-yipentanenitrile (CAS No. 2172558-53-9) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features and biological activities make it a valuable candidate for further research and development. As more studies are conducted and clinical trials progress, this compound may pave the way for new therapeutic strategies in treating various diseases.
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